3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one
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Overview
Description
3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 5-position of the indole ring and a methylene bridge connecting it to an indolin-2-one moiety.
Preparation Methods
The synthesis of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach is the condensation reaction between 5-methoxyindole-3-carboxaldehyde and isatin in the presence of a base, which forms the desired product through a methylene bridge . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The methoxy group and methylene bridge contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds to 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one include other indole derivatives such as:
5-Methoxy-2-methylindole: Known for its use in synthesizing various biologically active compounds.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H14N2O2/c1-22-12-6-7-16-14(9-12)11(10-19-16)8-15-13-4-2-3-5-17(13)20-18(15)21/h2-10,19H,1H3,(H,20,21)/b15-8+ |
InChI Key |
OEJQBEJOXJYPRT-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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